molecular formula C10H24BrNO2S2 B561653 3-(Triethylammonium)propyl Methanthiosulfonate Bromide CAS No. 219789-15-8

3-(Triethylammonium)propyl Methanthiosulfonate Bromide

Cat. No. B561653
CAS RN: 219789-15-8
M. Wt: 334.331
InChI Key: HSMSYCCXSSOJQO-UHFFFAOYSA-M
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Description

3-(Triethylammonium)propyl Methanthiosulfonate Bromide is an analog of the charged MTS reagent MTSET . It has been used with SCAM to probe both the function and topology of a number of ligand-gated ion channels .


Molecular Structure Analysis

The molecular formula of 3-(Triethylammonium)propyl Methanthiosulfonate Bromide is C10H24BrNO2S2 . Its molecular weight is 334.33 .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Triethylammonium)propyl Methanthiosulfonate Bromide is 334.33 . The molecular formula is C10H24BrNO2S2 .

Mechanism of Action

Target of Action

3-(Triethylammonium)propyl Methanthiosulfonate Bromide is an analog of the charged MTS reagent MTSET . Its primary targets are ligand-gated ion channels . These channels play a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound interacts with its targets by binding to the ligand-gated ion channels

Biochemical Pathways

The compound affects the function and topology of a number of ligand-gated ion channels . These channels are part of larger biochemical pathways involved in signal transmission in the nervous system. The downstream effects of these pathways can influence a variety of physiological processes.

Result of Action

Its ability to probe the function and topology of ligand-gated ion channels suggests it may influence the transmission of signals in the nervous system .

properties

IUPAC Name

triethyl(3-methylsulfonylsulfanylpropyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NO2S2.BrH/c1-5-11(6-2,7-3)9-8-10-14-15(4,12)13;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMSYCCXSSOJQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676173
Record name N,N,N-Triethyl-3-[(methanesulfonyl)sulfanyl]propan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Triethylammonium)propyl Methanthiosulfonate Bromide

CAS RN

219789-15-8
Record name N,N,N-Triethyl-3-[(methanesulfonyl)sulfanyl]propan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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